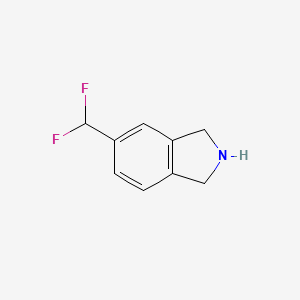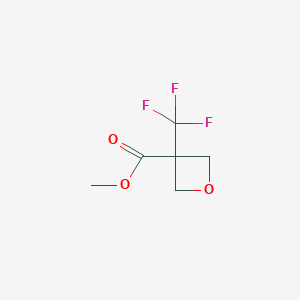
2-Amino-3-chloro-5-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-chloro-5-nitrophenol is an organic compound with the molecular formula C6H5ClN2O3. It is a chlorinated nitroaromatic compound, which means it contains both chlorine and nitro groups attached to an aromatic ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-3-chloro-5-nitrophenol typically involves multiple steps. One common method starts with 2-amino-4-chlorophenol as the raw material. The process includes:
Acetic Anhydride Acylation: 2-amino-4-chlorophenol is acylated using acetic anhydride to form 2-acetamido-4-chlorophenol.
Loop Closure: The acylated product undergoes a loop closure reaction in the presence of a dehydrating agent to produce 5-chloro-2-methylbenzoxazole.
Mixed Acid Nitration: The benzoxazole derivative is nitrated using a mixture of acids to yield 5-chloro-2-methyl-6-nitrobenzoxazole.
Alkaline Hydrolysis and Acidification: The nitrobenzoxazole is then hydrolyzed under alkaline conditions and subsequently acidified to obtain this compound.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The use of specific catalysts and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-3-chloro-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products:
Reduction Products: 2-Amino-3-chloro-5-aminophenol.
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: 2-Chloro-5-nitrosophenol, 2-Chloro-5-nitrophenol
Wissenschaftliche Forschungsanwendungen
2-Amino-3-chloro-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
Industry: It is used in the production of hair dyes and other cosmetic products due to its coloring properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3-chloro-5-nitrophenol involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4-nitrophenol
- 2-Amino-5-nitrophenol
- 4-Amino-3-nitrophenol
- 4-Amino-2-nitrophenol
Comparison: 2-Amino-3-chloro-5-nitrophenol is unique due to the presence of both chlorine and nitro groups, which impart distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and applications. For instance, the chlorine atom enhances its electrophilic substitution reactions, making it more versatile in synthetic applications .
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
2-amino-3-chloro-5-nitrophenol |
InChI |
InChI=1S/C6H5ClN2O3/c7-4-1-3(9(11)12)2-5(10)6(4)8/h1-2,10H,8H2 |
InChI-Schlüssel |
SEXJZYMVLHRUTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)N)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(2,3-dihydro-5-benzofuranyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12958494.png)
![tert-Butyl 4-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B12958502.png)




![(R)-6-(3-Methoxy-phenyl)-6,7-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B12958538.png)
